molecular formula C9H12F2O4 B2806084 ethyl5,5-difluoro-4,6-dioxoheptanoate CAS No. 2378507-00-5

ethyl5,5-difluoro-4,6-dioxoheptanoate

Cat. No.: B2806084
CAS No.: 2378507-00-5
M. Wt: 222.188
InChI Key: SSHOWOVKWSKXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,5-difluoro-4,6-dioxoheptanoate is a chemical compound with the molecular formula C9H12F2O4 and a molecular weight of 222.19 g/mol . It is characterized by the presence of two fluorine atoms and two keto groups on a heptanoate backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 5,5-difluoro-4,6-dioxoheptanoate is used in a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,5-difluoro-4,6-dioxoheptanoate typically involves the reaction of ethyl acetoacetate with difluoromethyl ketone under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of ethyl 5,5-difluoro-4,6-dioxoheptanoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-difluoro-4,6-dioxoheptanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 5,5-difluoro-4,6-dioxoheptanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Ethyl 5,5-difluoro-4,6-dioxoheptanoate can be compared with other similar compounds such as:

    Ethyl 5,5-difluoro-4-oxoheptanoate: Lacks one keto group compared to ethyl 5,5-difluoro-4,6-dioxoheptanoate.

    Ethyl 5-fluoro-4,6-dioxoheptanoate: Contains only one fluorine atom.

    Ethyl 5,5-difluoro-4,6-dioxooctanoate: Has an additional carbon atom in the backbone.

These comparisons highlight the unique structural features and reactivity of ethyl 5,5-difluoro-4,6-dioxoheptanoate, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 5,5-difluoro-4,6-dioxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O4/c1-3-15-8(14)5-4-7(13)9(10,11)6(2)12/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHOWOVKWSKXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C(C(=O)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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